
4-(1-(tert-Butoxycarbonyl)-3-fluoropiperidin-4-yl)benzoic acid
Cat. No. B8337499
M. Wt: 323.4 g/mol
InChI Key: QZLZLYOKGGIXEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08933099B2
Procedure details


tert-Butyl 3-fluoro-4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate described in Production Example 6-3 (402 mg, 1.19 mmol) was dissolved in tetrahydrofuran (18 mL), methanol (6 mL), and water (4 mL), then a 2 M aqueous lithium hydroxide solution (4.17 mL, 8.34 mmol) was added at room temperature, and then the mixture was stirred for 3 hours. Tetrahydrofuran and methanol were evaporated under vacuum and 1 M hydrochloric acid was added to the residual solution for neutralization. The aqueous layer was extracted with ethyl acetate four times, and the organic layers were combined, dried over anhydrous sodium sulfate, and filtered. The solvent was evaporated and the resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:4) to obtain the title compound (347 mg, 90%).
Name
tert-Butyl 3-fluoro-4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
Example 6-3
Quantity
402 mg
Type
reactant
Reaction Step Two





Name
Yield
90%
Identifiers


|
REACTION_CXSMILES
|
[F:1][CH:2]1[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([O:16]C)=[O:15])=[CH:10][CH:9]=2)[CH2:6][CH2:5][N:4]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:3]1.CO.O.[OH-].[Li+]>O1CCCC1>[C:21]([O:20][C:18]([N:4]1[CH2:5][CH2:6][CH:7]([C:8]2[CH:9]=[CH:10][C:11]([C:14]([OH:16])=[O:15])=[CH:12][CH:13]=2)[CH:2]([F:1])[CH2:3]1)=[O:19])([CH3:24])([CH3:22])[CH3:23] |f:3.4|
|
Inputs


Step One
|
Name
|
tert-Butyl 3-fluoro-4-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1CN(CCC1C1=CC=C(C=C1)C(=O)OC)C(=O)OC(C)(C)C
|
Step Two
[Compound]
|
Name
|
Example 6-3
|
|
Quantity
|
402 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
4.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
18 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Tetrahydrofuran and methanol were evaporated under vacuum and 1 M hydrochloric acid
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the residual solution for neutralization
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with ethyl acetate four times
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant residue was purified with silica gel column chromatography (n-heptane:ethyl acetate=4:1-1:4)
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)C1=CC=C(C(=O)O)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 347 mg | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
